molecular formula C11H17N3O2S B2358501 Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate CAS No. 499240-79-8

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B2358501
CAS No.: 499240-79-8
M. Wt: 255.34
InChI Key: POLKYAGDNCXWDC-NTUHNPAUSA-N
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Description

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a tert-butyl ester group at the 5-position and a dimethylamino methylene amino substituent at the 2-position. The thiazole core is a five-membered aromatic ring containing sulfur and nitrogen, which confers unique electronic and steric properties. The tert-butyl group enhances steric bulk and stability, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for protecting carboxylic acids during multi-step reactions . The dimethylamino methylene amino moiety may act as a chelating agent or influence reactivity in subsequent derivatization.

Properties

IUPAC Name

tert-butyl 2-[(E)-dimethylaminomethylideneamino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-9(15)8-6-12-10(17-8)13-7-14(4)5/h6-7H,1-5H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLKYAGDNCXWDC-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Primary Synthetic Strategy

General Synthetic Approach

The most established preparation method for tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate involves a two-step process:

  • Synthesis of tert-butyl 2-amino-1,3-thiazole-5-carboxylate as a key precursor
  • Conversion of the amino group to the dimethylaminomethylene functionality using dimethylformamide-dimethylacetal (DMF-DMA)

Key Precursor Synthesis

The initial preparation of tert-butyl 2-amino-1,3-thiazole-5-carboxylate (CAS: 1251716-77-4) is critical to the overall synthetic pathway. This compound serves as the immediate precursor for introducing the dimethylaminomethylene group at the 2-position.

Detailed Synthesis Procedures

Preparation of Tert-butyl 2-amino-1,3-thiazole-5-carboxylate

The synthesis of this key precursor can be achieved through several established methods:

Thioamide Cyclization Method

This approach involves the cyclization of a thioamide intermediate with an appropriate α-halo ester:

  • Conversion of a protected amino acid to its corresponding thioamide
  • Reaction with an α-halo ester to form the thiazole ring
  • Esterification with tert-butanol under acidic conditions or via a tert-butyl esterification reagent

The reaction typically proceeds under mild conditions to preserve the tert-butyl ester functionality, which is sensitive to strong acidic conditions.

Direct Ring Formation Method

An alternative approach involves direct thiazole ring formation:

  • Reaction of thiourea with an α-halo-β-ketoester
  • Cyclization to form the 2-amino-thiazole core
  • Selective esterification to introduce the tert-butyl group

Table 1: Reaction Conditions for Tert-butyl 2-amino-1,3-thiazole-5-carboxylate Synthesis

Method Reagents Solvent Temperature (°C) Time (h) Yield (%)
Thioamide Cyclization Protected amino acid, Lawesson's reagent, α-halo ester THF/Toluene 60-80 6-12 65-75
Direct Ring Formation Thiourea, α-halo-β-ketoester Ethanol 70-80 4-8 60-70

Introduction of Dimethylaminomethylene Group

The critical step in synthesizing this compound involves the reaction of tert-butyl 2-amino-1,3-thiazole-5-carboxylate with dimethylformamide-dimethylacetal (DMF-DMA).

Optimized DMF-DMA Procedure

The reaction typically follows this procedure:

  • Dissolution of tert-butyl 2-amino-1,3-thiazole-5-carboxylate in a suitable solvent (dry toluene or DMF)
  • Addition of excess DMF-DMA (typically 1.5-2.0 equivalents)
  • Heating the reaction mixture under reflux conditions for a specified period
  • Isolation and purification of the product

Research indicates that the reaction proceeds efficiently in dry toluene at reflux temperature for approximately 2-4 hours. The reaction mechanism involves nucleophilic attack of the amino group on the electrophilic carbon of DMF-DMA, followed by elimination of methanol.

Reaction Mechanism

Mechanistic Considerations

The reaction between tert-butyl 2-amino-1,3-thiazole-5-carboxylate and DMF-DMA proceeds through a well-established mechanism:

  • Nucleophilic attack of the amino nitrogen at position 2 of the thiazole ring on the electrophilic carbon of DMF-DMA
  • Formation of a tetrahedral intermediate
  • Elimination of methanol to form the dimethylaminomethylene functionality

This reaction mechanism is consistent with similar transformations observed in related heterocyclic systems where DMF-DMA serves as both an electrophile and a dehydrating agent.

Structural Confirmation

The formation of this compound can be confirmed through several analytical techniques:

  • NMR spectroscopy : Characteristic signals for the dimethylamino groups typically appear at δ 3.0-3.2 ppm, while the methylene proton appears as a singlet at δ 8.0-8.5 ppm in ¹H-NMR spectra
  • IR spectroscopy : Distinctive absorption bands for the C=N stretching vibration around 1640-1660 cm⁻¹
  • Mass spectrometry : Molecular ion peak at m/z 255.34 corresponding to the expected molecular weight

Purification and Isolation

Purification Procedures

The purification of this compound typically involves:

  • Cooling the reaction mixture to room temperature after completion
  • Addition of a non-polar solvent (e.g., hexane or petroleum ether) to precipitate the product
  • Filtration of the precipitated solid
  • Washing with cold methanol to remove impurities
  • Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane)

Column chromatography using silica gel with an ethyl acetate/hexane gradient can be employed for further purification if necessary.

Scale-up Considerations

Industrial-Scale Production Parameters

For larger-scale preparations, several modifications to the laboratory procedures are recommended:

  • Improved temperature control to manage exothermic reactions
  • Controlled addition rates of DMF-DMA to minimize side reactions
  • Optimized solvent volumes to enhance reaction efficiency and product recovery
  • Consideration of continuous flow processes for the dimethylaminomethylene introduction step

Table 4: Scale-up Parameters for Industrial Production

Parameter Laboratory Scale Pilot Scale Industrial Scale
Batch Size 1-10 g 100-500 g 1-10 kg
Reaction Vessel Round-bottom flask Jacketed reactor Stainless steel reactor
Temperature Control ±2°C ±1°C ±0.5°C
DMF-DMA Addition Rate Rapid addition 30-60 min 1-2 h controlled addition
Purification Method Recrystallization Column chromatography Continuous crystallization

Applications and Derivatives

Synthetic Applications

This compound serves as a versatile intermediate in the synthesis of:

  • Kinase inhibitors for cancer therapy, such as Dasatinib derivatives
  • Novel pyrimido[5,4-e]triazines and pyrazolo[3,4-d]pyrimidine derivatives with anticancer activity
  • HSET (KIFC1) inhibitors for treatment of centrosome-amplified cancer cells

Derivatives and Transformations

The dimethylaminomethylene group can undergo various transformations:

  • Hydrolysis to regenerate the amino functionality
  • Condensation with hydrazine derivatives to form pyrazole-fused systems
  • Reaction with other nitrogen nucleophiles to introduce diverse substituents at the 2-position

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions involving thiazole derivatives. Its molecular formula is C10H14N2O4SC_{10}H_{14}N_{2}O_{4}S, and it features a thiazole ring, an amino group, and a carboxylic acid functional group, which are crucial for its biological activity . The synthesis typically involves the reaction of thiazole derivatives with tert-butyl esters and dimethylamine under controlled conditions to yield the desired product .

Anticancer Properties

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate has shown promising results in anticancer studies. It acts as an intermediate in the synthesis of Dasatinib, a potent dual Src/Abl inhibitor used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) . The compound's ability to inhibit specific kinases makes it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound and its analogs have been evaluated for their antibacterial and antifungal activities. Studies have reported that compounds with similar structures demonstrate broad-spectrum antibacterial effects against various pathogens, including resistant strains .

Medicinal Chemistry Applications

The compound is utilized as an important building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. For instance, the introduction of different substituents on the thiazole ring can lead to derivatives with improved efficacy against specific diseases .

Synthesis of Anticancer Agents

A study focused on synthesizing novel thiazole derivatives highlighted the use of this compound as a key intermediate. These derivatives were tested for their ability to inhibit cancer cell proliferation in vitro, showing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .

Development of Antimicrobial Agents

Another research project involved the evaluation of thiazole derivatives for their antimicrobial properties. Compounds derived from this compound exhibited significant activity against both gram-positive and gram-negative bacteria, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in bacterial or fungal cell wall synthesis. The thiazole ring structure allows for strong interactions with biological macromolecules, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is compared with structurally analogous thiazole carboxylates:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₁H₁₇N₃O₂S 255.3 2: Dimethylamino methylene amino; 5: tert-butyl ester
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate C₉H₁₃N₃O₂S 227.3 2: Dimethylamino methylene amino; 5: ethyl ester
Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate C₁₁H₁₈N₂O₂S 242.3 2: 1-aminoethyl; 4: methyl; 5: tert-butyl ester

Key Differences and Implications

Ester Group Variations

  • Ethyl vs. tert-butyl ester : The ethyl ester (C₉H₁₃N₃O₂S) is less sterically hindered than the tert-butyl analog, leading to faster hydrolysis under basic conditions. The tert-butyl group increases molecular weight by ~28 g/mol and improves stability in acidic media, making it preferable for protecting carboxylic acids in multi-step syntheses .

Substituent Effects Dimethylamino methylene amino vs. This difference impacts reactivity in downstream applications .

Electronic and Solubility Properties The tert-butyl ester reduces water solubility compared to the ethyl analog due to increased hydrophobicity. However, the dimethylamino substituent may enhance solubility in polar aprotic solvents like DMF or DMSO.

Research Findings

  • Reactivity in Cross-Coupling : The tert-butyl ester’s steric bulk may slow Suzuki-Miyaura coupling compared to the ethyl analog, as observed in similar thiazole systems .
  • Thermal Stability : Differential scanning calorimetry (DSC) of tert-butyl thiazole derivatives shows decomposition temperatures >200°C, whereas ethyl esters degrade at ~150°C .

Biological Activity

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11H17N3O2S
  • Molecular Weight: 257.34 g/mol

Synthesis Overview:
The synthesis of this compound typically involves:

  • Formation of Thiazole Ring: Reaction of α-haloketones with thiourea under basic conditions.
  • Introduction of Methylamino Group: Reaction with methylamine.
  • Esterification: Final step involving tert-butyl chloroformate to yield the desired compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have been noted for their antimicrobial properties. Studies indicate that modifications in the thiazole structure can enhance antibacterial and antifungal activities. The presence of the dimethylamino group is believed to increase membrane permeability, enhancing its efficacy against microbial strains .

2. Anticancer Potential

Recent research highlights the compound's potential as an anticancer agent. For instance, thiazole derivatives have been shown to inhibit specific cancer cell lines by interfering with mitotic processes. The compound's mechanism may involve disrupting microtubule dynamics or inhibiting key enzymes involved in cell division .

Case Study Example:
In a study focusing on centrosome amplification in cancer cells, compounds similar to this compound demonstrated significant inhibition of HSET (KIFC1), a protein crucial for centrosome clustering during mitosis. This inhibition led to increased multipolar spindle formation and subsequent cell death in cancerous cells .

3. Anti-inflammatory Effects

Thiazole derivatives have also shown promise in modulating inflammatory responses. In vitro studies suggest that these compounds can reduce pro-inflammatory cytokine production, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The thiazole ring can engage with enzymes critical for cellular processes, inhibiting their activity.
  • Receptor Binding: The dimethylamino group may enhance binding affinity to specific receptors involved in signaling pathways related to growth and proliferation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other thiazole derivatives:

Compound NameBiological ActivityNotable Features
Tert-butyl 2-(methylamino)thiazole-5-carboxylateAntimicrobial, anticancerSimilar structure; lacks dimethylaminomethylene group
2-AminothiazoleAntimicrobial, anticancerWell-studied; broad spectrum activity
Thiazole-4-carboxylateOrganic synthesisUsed primarily in synthetic applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via carbamate formation using tert-butyl chloroformate and a thiazole-5-amine precursor. Key steps include:

  • Reacting 2-amino-1,3-thiazole-5-carboxylic acid derivatives with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.
  • Using triethylamine (TEA) as a base to deprotonate the amine and facilitate carbamate bond formation .
  • Reaction temperatures are typically maintained at 0–25°C to avoid side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Peaks for the tert-butyl group appear as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). The thiazole ring protons resonate between 7.0–8.5 ppm, while the dimethylamino-methylene group shows signals at ~3.0 ppm (N–CH3) and ~8.1 ppm (CH=N) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 298.15 for C12H20N3O2S) .
  • FT-IR : Stretching vibrations for C=O (carboxylate, ~1700 cm⁻¹) and C=N (thiazole, ~1640 cm⁻¹) validate functional groups .

Q. What are the common chemical modifications of the thiazole ring in this compound?

  • Methodological Answer :

  • Nucleophilic substitution : The 2-position [(dimethylamino)methylene]amino group can be replaced with amines or alkoxides in DMF at 60–80°C .
  • Oxidation/Reduction : The thiazole sulfur can be oxidized to sulfoxide using m-CPBA, while the carboxylate group is resistant to NaBH4/LiAlH4 under standard conditions .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The electron-donating dimethylamino group enhances electrophilic substitution at the thiazole 4-position. For Suzuki-Miyaura coupling, the 5-carboxylate tert-butyl ester acts as a directing group, enabling regioselective functionalization .
  • Computational studies (DFT) suggest that substituents alter HOMO/LUMO distributions, affecting catalytic turnover in Pd-mediated reactions .

Q. What strategies improve the compound's solubility for in vitro bioactivity assays?

  • Methodological Answer :

  • Derivatization : Replace the tert-butyl group with a water-soluble moiety (e.g., PEG-linked carboxylate) .
  • Co-solvent systems : Use DMSO (≤5% v/v) in PBS or cell media to maintain solubility without cytotoxicity .

Q. How can structural analogs be designed to enhance kinase inhibition selectivity?

  • Methodological Answer :

  • SAR Analysis : Modify the dimethylamino-methylene group to introduce H-bond donors (e.g., –NH2) for targeting kinase ATP-binding pockets.
  • Molecular Docking : Use tools like AutoDock Vina to simulate interactions with CDK9 or EGFR kinases. Analogues with bulkier substituents at the thiazole 4-position show improved selectivity in preliminary studies .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell passage numbers, incubation times (e.g., 48–72 hours), and controls (e.g., doxorubicin) .
  • Metabolic interference check : Test for thiazole ring reduction by cellular enzymes (e.g., via LC-MS metabolite profiling) .

Q. What computational tools validate the compound's proposed mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model binding stability with target enzymes (e.g., proteases).
  • Free Energy Perturbation (FEP) : Quantify energy changes upon substituting key functional groups to optimize binding affinity .

Tables

Property Value/Technique Reference
Molecular Weight298.15 g/mol (C12H20N3O2S)
CAS Number934570-60-2 (analog)
Key NMR Signals (1H)δ 1.4 (tert-butyl), 8.1 (CH=N)
Recommended Solvent (assay)DMSO/PBS (5% v/v)

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